Cancer/testis antigen 1 (119-138) is a peptide derived from the Cancer/testis antigen gene 1B, also known as New York esophageal squamous cell carcinoma 1. This antigen is predominantly expressed in germ cells of the testis and aberrantly in various malignancies, making it a significant target for cancer immunotherapy. The restricted expression pattern in normal tissues and its activation in tumors highlight its potential as a biomarker and therapeutic target.
The Cancer/testis antigen gene 1B was first identified in 1997 through serological analysis of recombinant complementary DNA expression libraries from patients with esophageal squamous cell carcinoma. It is located on the X chromosome at Xq28 and is part of a larger family of cancer/testis antigens that includes several other members associated with different types of cancers.
Cancer/testis antigens are classified based on their expression patterns. They are primarily expressed in the testis under normal physiological conditions but can be found in various tumors, including melanoma, lung cancer, and ovarian cancer. This unique expression profile makes them valuable for targeted immunotherapies.
The synthesis of Cancer/testis antigen 1 (119-138) typically involves recombinant DNA technology. The gene encoding this peptide can be cloned into expression vectors, allowing for the production of the antigen in host cells such as bacteria or yeast.
The Cancer/testis antigen 1 protein consists of 180 amino acids with a molecular mass of approximately 18 kDa. Its structure includes a hydrophilic N-terminal region that contains epitopes recognized by the immune system and a hydrophobic C-terminal region that may play a role in cellular localization and function.
Cancer/testis antigens are involved in various biochemical interactions within the tumor microenvironment. They can elicit immune responses through binding to major histocompatibility complex molecules on antigen-presenting cells.
The mechanism by which Cancer/testis antigen 1 (119-138) exerts its effects involves several steps:
Studies have shown that patients with tumors expressing this antigen often exhibit spontaneous immune responses, indicating its potential role as an immunotherapeutic target.
Cancer/testis antigens like Cancer/testis antigen 1 (119-138) have significant applications in:
Cancer/testis antigens (CTAs) comprise a unique family of tumor-associated proteins characterized by restricted expression in germline cells of the testis and placenta, alongside aberrant re-expression in diverse malignancies. Their discovery emerged from two pivotal methodologies:
CTAs are classified into two categories:
Over 276 CTA genes across 70+ families are now documented, with NY-ESO-1 (CTAG1B) standing out for its potent immunogenicity and broad tumor expression [3] [7].
NY-ESO-1 exemplifies CT-X antigens through its genomic architecture and evolutionary trajectory:
Table 1: Genomic and Structural Features of NY-ESO-1
Feature | Detail |
---|---|
Chromosomal Location | Xq28 |
Gene Symbol | CTAG1B |
Protein Size | 180 amino acids, 18 kDa |
Key Domains | Glycine-rich N-terminus; Pcc-1 domain (C-terminus) |
Homologous Proteins | LAGE-1 (cancer/testis), ESO3 (somatic) |
Physiological expression is tightly restricted:
The NY-ESO-1119-138 peptide (sequence: LLEFYLAMPFATPMEAELAR) is a 20-amino acid fragment with exceptional immunological properties:
Immunogenic Characteristics
Table 2: Immunological Properties of NY-ESO-1119-138
Property | Detail |
---|---|
MHC-II Restriction | HLA-DRB1*0101, *0301, *0401, *0701 |
T-cell Response | Th1 (IFN-γ+) and Th2 (IL-4+/IL-5+) activation |
Antigen-Presenting Cell Uptake | Processed via macroautophagy and intercellular transfer |
Functional Role in Tumor Immunity
Mechanisms of ProcessingUnlike classical endogenous pathways:
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8